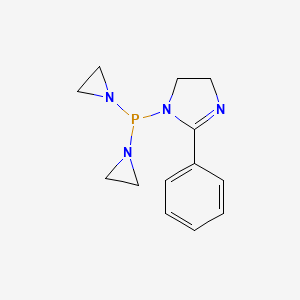

Bis(aziridin-1-yl)-(2-phenyl-4,5-dihydroimidazol-1-yl)phosphane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

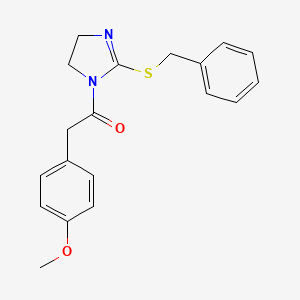

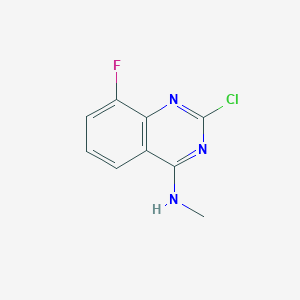

“Bis(aziridin-1-yl)-(2-phenyl-4,5-dihydroimidazol-1-yl)phosphane” likely contains two aziridine rings, a phenyl group, an imidazole ring, and a phosphane group . Aziridines are three-membered cyclic compounds with one nitrogen atom and two carbon atoms in the ring. The phenyl group is a six-membered aromatic ring, commonly known as a benzene ring. The imidazole ring is a five-membered ring containing two nitrogen atoms. The phosphane group contains a phosphorus atom .

Chemical Reactions Analysis

Aziridines are known to be reactive due to the ring strain of the three-membered ring . They can undergo ring-opening reactions with various nucleophiles . The imidazole ring can act as a nucleophile in certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups . Aziridines are generally polar and can participate in hydrogen bonding, which could influence properties like solubility and boiling/melting points .Scientific Research Applications

Cooperative Catalytic Methoxycarbonylation of Alkenes

This compound has been used as a catalyst for olefin alkoxycarbonylation reactions . The catalyst was found to facilitate the formation of the active palladium hydride complex, which leads to the corresponding palladium acyl species . This key species is stabilized by the hemilabile coordination of the pyridyl nitrogen atom .

High-Performance Carbonylation of Alkenes

The compound has been identified as a potent palladium-aryldiphosphine catalytic system for high-performance carbonylation of alkenes . It exhibits better catalytic performance and stronger oxygen-resistance stability .

Alkoxycarbonylation of Sterically Hindered and Demanding Olefins

The compound has been reported to be used in a general and efficient Pd-catalysed alkoxycarbonylation of sterically hindered and demanding olefins . This includes a variety of tri-, tetra-substituted and 1,1-disubstituted alkenes .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

bis(aziridin-1-yl)-(2-phenyl-4,5-dihydroimidazol-1-yl)phosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N4P/c1-2-4-12(5-3-1)13-14-6-7-17(13)18(15-8-9-15)16-10-11-16/h1-5H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAQXUDKSNDEKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)C2=CC=CC=C2)P(N3CC3)N4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(aziridin-1-yl)-(2-phenyl-4,5-dihydroimidazol-1-yl)phosphane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-({1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)carbamate](/img/structure/B2469898.png)

![N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![[5-[(4-Fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2469900.png)

![3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2469903.png)

![(E)-N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2469908.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2469911.png)

![4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2469912.png)

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2469914.png)